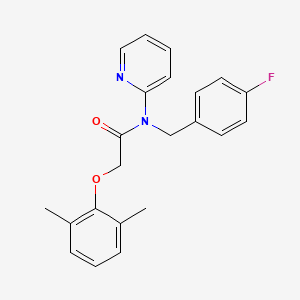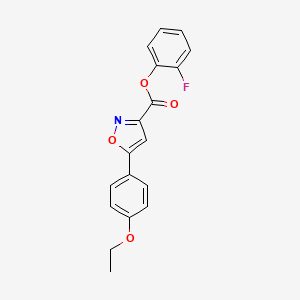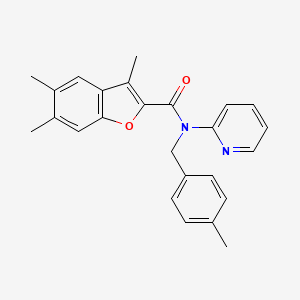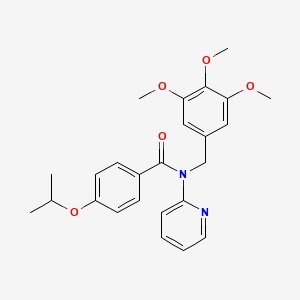
2-(2,6-dimethylphenoxy)-N-(4-fluorobenzyl)-N-(pyridin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-Dimethylphenoxy)-N-(4-fluorobenzyl)-N-(pyridin-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by its complex structure, which includes a dimethylphenoxy group, a fluorobenzyl group, and a pyridinyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dimethylphenoxy)-N-(4-fluorobenzyl)-N-(pyridin-2-yl)acetamide typically involves multiple steps:
-
Formation of the Acetamide Backbone: : The initial step involves the formation of the acetamide backbone. This can be achieved by reacting 2-chloroacetamide with 2,6-dimethylphenol in the presence of a base such as potassium carbonate.
-
Introduction of the Pyridinyl Group: : The next step involves the introduction of the pyridinyl group. This can be done by reacting the intermediate product with 2-bromopyridine under palladium-catalyzed cross-coupling conditions.
-
Addition of the Fluorobenzyl Group: : The final step involves the addition of the 4-fluorobenzyl group. This can be achieved by reacting the intermediate with 4-fluorobenzyl bromide in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylphenoxy group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can occur at the acetamide group, potentially converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorobenzyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Oxidized derivatives such as quinones.
Reduction: Reduced amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(2,6-dimethylphenoxy)-N-(4-fluorobenzyl)-N-(pyridin-2-yl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features suggest it could act as a ligand for certain receptors or enzymes.
Medicine
In medicinal chemistry, this compound could be investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-(2,6-dimethylphenoxy)-N-(4-fluorobenzyl)-N-(pyridin-2-yl)acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. The presence of the fluorobenzyl and pyridinyl groups suggests it could modulate the activity of these targets through binding interactions, potentially affecting signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-(2,6-Dimethylphenoxy)-N-(benzyl)-N-(pyridin-2-yl)acetamide: Similar structure but lacks the fluorine atom.
2-(2,6-Dimethylphenoxy)-N-(4-chlorobenzyl)-N-(pyridin-2-yl)acetamide: Similar structure but with a chlorine atom instead of fluorine.
2-(2,6-Dimethylphenoxy)-N-(4-methylbenzyl)-N-(pyridin-2-yl)acetamide: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-(2,6-dimethylphenoxy)-N-(4-fluorobenzyl)-N-(pyridin-2-yl)acetamide can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it potentially more effective in certain applications compared to its non-fluorinated analogs.
Properties
Molecular Formula |
C22H21FN2O2 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
2-(2,6-dimethylphenoxy)-N-[(4-fluorophenyl)methyl]-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C22H21FN2O2/c1-16-6-5-7-17(2)22(16)27-15-21(26)25(20-8-3-4-13-24-20)14-18-9-11-19(23)12-10-18/h3-13H,14-15H2,1-2H3 |
InChI Key |
SUBKOHJLMQOIDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N(CC2=CC=C(C=C2)F)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2,3-dimethylphenoxy)propanamide](/img/structure/B11364883.png)
![N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11364887.png)
![1-{2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethyl}-2-(morpholin-4-ylmethyl)-1H-benzimidazole](/img/structure/B11364896.png)
![2-(4-bromophenoxy)-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B11364900.png)


![5-[(furan-2-ylmethyl)(4-methoxybenzyl)amino]-2-(methylsulfonyl)-N-phenylpyrimidine-4-carboxamide](/img/structure/B11364912.png)
![2-(4-tert-butylphenoxy)-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide](/img/structure/B11364918.png)

![3,4,5-trimethoxy-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11364927.png)
![5-[(2-Methoxyethyl)amino]-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B11364934.png)
![N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3,4,5-trimethoxybenzamide](/img/structure/B11364948.png)
![N-(2,5-dimethylphenyl)-5-[(furan-2-ylmethyl)(2-methoxybenzyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11364951.png)

